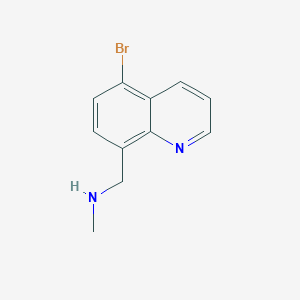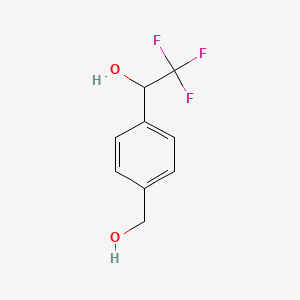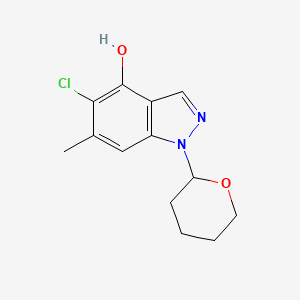
1-(5-Bromoquinolin-8-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromoquinolin-8-yl)-N-methylmethanamine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of iron(III)-catalyzed halogenation of 8-amidoquinolines in water under mild conditions, which affords the 5-halogenated products in good to excellent yields . Another method involves the use of stannic chloride or indium(III) chloride as catalysts for the formal hydroamination and hydroarylation of mono-propargylated aromatic ortho-diamines .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using sodium halides at room temperature, followed by the introduction of the N-methylmethanamine group through various amination reactions. The use of environmentally benign reagents and conditions is preferred to ensure sustainability and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromoquinolin-8-yl)-N-methylmethanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organoboron compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to various derivatives with different oxidation states.
Amination Reactions:
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and organoboron reagents under mild conditions.
Halogenation: Uses iron(III) catalysts and sodium halides at room temperature.
Amination: Uses methylamine and other amination reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
1-(5-Bromoquinolin-8-yl)-N-methylmethanamine has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential therapeutic effects.
Coordination Chemistry: Acts as a ligand for the synthesis of coordination complexes with various metals.
Biological Studies: Used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Material Science:
Mechanism of Action
The mechanism of action of 1-(5-Bromoquinolin-8-yl)-N-methylmethanamine involves its interaction with various molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 8-aminoquinoline and 5-chloroquinoline share similar structures and reactivity.
Bromoquinoline Derivatives: Compounds like 5-bromoquinoline and 8-bromoquinoline have similar halogenation patterns.
Uniqueness
1-(5-Bromoquinolin-8-yl)-N-methylmethanamine is unique due to the presence of both the bromine atom and the N-methylmethanamine group, which confer specific reactivity and binding properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
1-(5-bromoquinolin-8-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H11BrN2/c1-13-7-8-4-5-10(12)9-3-2-6-14-11(8)9/h2-6,13H,7H2,1H3 |
InChI Key |
LNYBSORAYWVXAG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C2C(=C(C=C1)Br)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)


